6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Overview
Description
Mechanism of Action
Target of Action
It’s worth noting that imidazothiazole derivatives, such as citco, have been reported to stimulate human constitutive androstane receptor (car) nuclear translocation .
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its target, possibly leading to changes in cellular processes .
Biochemical Analysis
Biochemical Properties
It is known that imidazothiazole derivatives can stimulate human constitutive androstane receptor (CAR) nuclear translocation .
Cellular Effects
Some imidazothiazole derivatives have shown promising inhibitory activity over cancer cell lines .
Molecular Mechanism
Imidazothiazole derivatives have been shown to interact with DNA and caspase-3 .
Preparation Methods
The synthesis of 6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves the reaction of 4-ethylbenzaldehyde with 2-aminothiazole under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions .
Comparison with Similar Compounds
6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde can be compared with other imidazothiazole derivatives, such as 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde . While both compounds share a similar core structure, the presence of different substituents (ethyl vs. chloro) can lead to variations in their chemical reactivity and biological activity . The unique properties of this compound make it particularly valuable for specific research applications .
Properties
IUPAC Name |
6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-2-10-3-5-11(6-4-10)13-12(9-17)16-7-8-18-14(16)15-13/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNSTDZBILYXJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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